molecular formula C18H15ClN2OS2 B2820611 (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-90-6

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2820611
CAS No.: 1448140-90-6
M. Wt: 374.9
InChI Key: UGJVVHFQDNJJBJ-CMDGGOBGSA-N
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Description

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H15ClN2OS2 and its molecular weight is 374.9. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide and similar compounds have applications in the field of corrosion inhibition. Research conducted by Baskar et al. (2014) on new photo-cross-linkable polymers, closely related to the queried compound, revealed their significant inhibitory action against mild steel corrosion in hydrochloric acid medium. These polymers, synthesized via click-chemistry, demonstrated efficient corrosion inhibition through physicochemical adsorption on the metal surface (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Antipathogenic Activity

Compounds structurally related to this compound, such as acylthioureas with aryl-carbamothioyl substituents, have shown promising antipathogenic activity. Limban et al. (2011) synthesized and tested various derivatives for their interaction with bacterial cells. These derivatives demonstrated significant antimicrobial properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization Kinetics and Applications

The polymerization kinetics of compounds closely related to the queried molecule have been explored. Cho et al. (1999) studied the polymerization of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, revealing insights into the polymerization mechanism which could be relevant for developing new materials and industrial applications (Cho, Kim, Kim, & Kim, 1999).

Applications in Organic Sensitizers

The design of organic sensitizers for solar cell applications has utilized thiophene derivatives, which are structurally akin to the queried compound. Kim et al. (2006) engineered novel organic sensitizers with thiophene units, demonstrating high efficiency in photon-to-current conversion, indicating potential applications in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Properties

IUPAC Name

(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-16(11-20-17(22)9-8-13-5-4-10-23-13)24-18(21-12)14-6-2-3-7-15(14)19/h2-10H,11H2,1H3,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVVHFQDNJJBJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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